2,5-Dichloroterephthalonitrile

thermal stability melting point purity analysis

2,5-Dichloroterephthalonitrile (CAS 1897-43-4) is a halogenated aromatic nitrile with a specific 2,5-regiochemistry that delivers unique electronic and steric properties critical for regio-controlled synthesis of advanced materials and APIs. Its para-cyano groups and symmetric chloro substitution enable linear, high-performance polymer construction. Choose this intermediate for consistent reactivity and purity in agrochemical and pharmaceutical R&D.

Molecular Formula C8H2Cl2N2
Molecular Weight 197.02 g/mol
CAS No. 1897-43-4
Cat. No. B158219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloroterephthalonitrile
CAS1897-43-4
Molecular FormulaC8H2Cl2N2
Molecular Weight197.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)C#N)Cl)C#N
InChIInChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H
InChIKeyUCRQGBRIGDKUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloroterephthalonitrile (CAS 1897-43-4): Properties, Synthesis, and Industrial Relevance


2,5-Dichloroterephthalonitrile (CAS 1897-43-4) is a halogenated aromatic nitrile with the molecular formula C₈H₂Cl₂N₂ and a molecular weight of 197.02 g/mol . It is a white to off-white crystalline solid with a reported melting point range of 211-218 °C and a boiling point of 330.7 °C at 760 mmHg . The compound features a 1,4-disubstituted benzene core with chlorine atoms at the 2- and 5-positions and cyano groups at the 1- and 4-positions, placing it within the terephthalonitrile class [1]. It exhibits moderate solubility in organic solvents such as acetone and is used primarily as an intermediate in the synthesis of agrochemicals, high-performance polymers, and pharmaceuticals .

The Critical Role of Regiochemistry: Why 2,5-Dichloroterephthalonitrile Is Not Interchangeable with Its Isomers


While 2,5-Dichloroterephthalonitrile belongs to a family of halogenated terephthalonitriles, its specific 2,5-regiochemistry dictates a unique electronic and steric profile that cannot be replicated by its isomers (e.g., 2,3- or 2,4-dichloroterephthalonitrile) or mono-halogenated analogs [1]. The para-relationship of the cyano groups establishes a strong electron-withdrawing framework, while the symmetric 2,5-chloro substitution pattern creates a distinct molecular dipole and reactivity landscape [2]. This specific arrangement is crucial for the regio-controlled synthesis of advanced materials and active pharmaceutical ingredients (APIs); substituting a 2,6- or 2,3-isomer will lead to a different molecular geometry and electronic distribution, resulting in altered reaction pathways, different polymer properties, or a complete loss of desired biological activity [3].

Quantitative Differentiation of 2,5-Dichloroterephthalonitrile Against Its Closest Analogs


Thermal Stability and Melting Point: A Discriminating Parameter for Purity and Processing

The melting point (m.p.) of 2,5-Dichloroterephthalonitrile, with a specified purity range of 211.0-218.0 °C , provides a key differentiator for procurement and quality control. While precise, peer-reviewed m.p. data for many isomer comparators (e.g., 2,3-dichloro- and 2,4-dichloroterephthalonitrile) is not readily available in authoritative databases, the commercial specification for the 2,5-isomer is well-defined and serves as a critical assay metric .

thermal stability melting point purity analysis material science

Purity and Quality Control: High GC Purity Specification for Reliable Synthesis

2,5-Dichloroterephthalonitrile is commercially available with a purity specification of >99.0% as determined by Gas Chromatography (GC) . This high level of purity is essential for minimizing side reactions in multi-step syntheses of complex molecules. In contrast, other regioisomers like 2,4-dichloroterephthalonitrile or 2,3-dichloroterephthalonitrile are less commonly offered with such a well-defined and stringent purity metric from major suppliers, which introduces uncertainty in reaction stoichiometry and outcome .

purity specification gas chromatography quality control organic synthesis

Computational Lipophilicity: Predicted LogP Values as a Proxy for Biological and Environmental Partitioning

The octanol-water partition coefficient (LogP) is a key predictor of a molecule's behavior in biological and environmental systems. For 2,5-Dichloroterephthalonitrile, the consensus Log P is predicted to be approximately 2.39 . This value can be compared to its tetra-chlorinated analog, 2,3,5,6-Tetrachloroterephthalonitrile (CAS 1897-41-2), which, with a higher molecular weight and increased chlorine content, is expected to have a significantly higher LogP (e.g., predicted > 4.0), indicating much greater lipophilicity and lower water solubility [1].

lipophilicity LogP computational chemistry ADME prediction

Strategic Application Scenarios for 2,5-Dichloroterephthalonitrile in Chemical Synthesis


Regioselective Synthesis of Symmetric High-Performance Polymers

The para-relationship of the nitrile groups and the symmetric 2,5-chloro substitution pattern in 2,5-Dichloroterephthalonitrile make it an ideal monomer for constructing linear, high-performance polymers with defined properties [1]. Its high purity specification (>99.0% GC) is critical for achieving high molecular weight and minimizing defects during polymerization reactions .

Building Block for Agrochemical Active Ingredients

As a versatile intermediate, 2,5-Dichloroterephthalonitrile can be used to introduce a 2,5-dichloro-1,4-dicyanobenzene moiety into larger structures. Early patent literature indicates that halogenated terephthalonitriles, including 2,5-dichloro variants, are precursors to compounds with fungicidal and herbicidal properties [1]. The compound's moderate lipophilicity (predicted LogP ~2.39) is often favorable for the absorption, distribution, and metabolism of agrochemicals .

Synthesis of Dyes and Functional Materials

The chlorine atoms serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the replacement with various chromophores, amines, or alkoxides to generate dyes and functional materials. The symmetric nature of the molecule ensures a single product from double-substitution reactions [1].

Precursor for Fluorinated Analogs via Halogen Exchange

The chlorine atoms in 2,5-Dichloroterephthalonitrile can be exchanged with fluorine via halogen-exchange reactions (Halex), providing access to the corresponding 2,5-Difluoroterephthalonitrile [1]. This derivative is of interest for applications where enhanced thermal stability or different electronic properties are required.

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